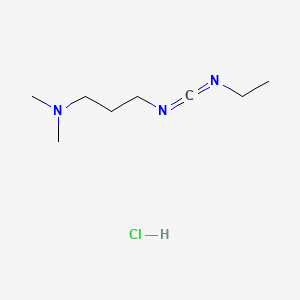

1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride

Descripción

Propiedades

InChI |

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQSJJWHUJYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880076 | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7084-11-9, 25952-53-8 | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25952-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethylaminopropyl carbodiimide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25952-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W5TL0WJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to EDC Crosslinking in Biochemistry

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) stands out as a versatile and widely adopted zero-length crosslinker.[1][2] This guide provides a comprehensive technical overview of EDC chemistry, offering field-proven insights into its mechanism, applications, and optimization strategies to empower your research and development endeavors.

The Essence of Zero-Length Crosslinking: Understanding EDC's Role

EDC is a water-soluble carbodiimide that facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[3][4] The term "zero-length" signifies that EDC mediates the covalent bond without becoming part of the final linkage between the two molecules.[1][5][6] This is a critical advantage in applications where maintaining the native structure and minimizing steric hindrance is paramount.[1]

The primary targets for EDC-mediated crosslinking on proteins are the carboxyl groups of glutamic acid and aspartic acid residues, as well as the C-terminus, and the primary amines of lysine residues and the N-terminus.[7] This broad reactivity makes EDC a powerful tool for a multitude of applications in biochemistry and drug development.[8]

The Chemical Symphony: Mechanism of EDC/NHS Crosslinking

The magic of EDC lies in its ability to activate carboxyl groups. The process, however, is often a two-act play, with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, playing a crucial supporting role.

Act I: Activation of the Carboxyl Group

EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[7][9][10] This intermediate is susceptible to hydrolysis in an aqueous environment, which would regenerate the original carboxyl group and reduce the overall efficiency of the conjugation.[7][11]

Act II: Stabilization with NHS/Sulfo-NHS

To overcome the instability of the O-acylisourea intermediate, NHS or Sulfo-NHS is introduced. These reagents react with the intermediate to form a semi-stable NHS ester.[7][9][11] This NHS ester is significantly more resistant to hydrolysis and can react efficiently with primary amines at physiological pH.[7][11] The use of NHS or Sulfo-NHS dramatically increases the coupling efficiency and allows for a more controlled, two-step crosslinking process.[11]

The Finale: Amide Bond Formation

The amine-reactive NHS ester then readily reacts with a primary amine on the second molecule, forming a stable amide bond and releasing NHS or Sulfo-NHS.[12]

Below is a visualization of this critical biochemical pathway.

References

- 1. scbt.com [scbt.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]

- 5. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Solubility of EDC

Abstract

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a zero-length crosslinking agent paramount to the fields of bioconjugation, diagnostics, and drug delivery.[1][2][3] Its utility stems from its ability to mediate the formation of stable amide bonds between carboxylates and primary amines with high efficiency.[4][5] Unlike many other carbodiimides, EDC and its urea byproduct are water-soluble, which simplifies purification protocols significantly.[5][6][7] However, the successful application of EDC is critically dependent on a nuanced understanding of its chemical properties, solubility, and stability, particularly concerning reaction pH and buffer composition. This guide provides an in-depth analysis of these core characteristics, offering researchers the foundational knowledge and practical protocols required to optimize their EDC-mediated coupling strategies.

Core Chemical and Physical Properties

EDC is most commonly supplied as a hydrochloride salt (EDC·HCl), a white, crystalline powder that is sensitive to moisture (hygroscopic).[8][9][10] Its water-soluble nature makes it a preferred reagent for biochemical reactions conducted in aqueous environments.[9][11] Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Full Chemical Name | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | [8][12] |

| Common Synonyms | EDC, EDAC, EDCI, WSC (Water-Soluble Carbodiimide) | [4][12][13] |

| CAS Number | 25952-53-8 | [4][12] |

| Molecular Formula | C₈H₁₇N₃·HCl | [6][12] |

| Molecular Weight | 191.70 g/mol | [6][12] |

| Appearance | White to off-white crystalline powder | [6][12] |

| Melting Point | 110-115 °C | [2][8][12] |

| pKa | ~3.1 (for the protonated carbodiimide) | [14] |

| Stability | Moisture-sensitive; hydrolyzes in aqueous solutions.[8][15] |

Solubility Profile

The high solubility of EDC·HCl in aqueous buffers is a primary advantage, allowing for its use in a wide range of biological applications.[5][11] It is also soluble in several polar organic solvents, providing flexibility for multi-step syntheses.[4][12]

| Solvent | Solubility | Reference(s) |

| Water | Highly soluble; ≥39 mg/mL to >200 g/L | [6][9][16] |

| Dimethyl Sulfoxide (DMSO) | ≥19.2 mg/mL | [16] |

| Ethanol (ETOH) | ≥39.6 mg/mL | [16] |

| Dimethylformamide (DMF) | Soluble | [4][6] |

| Dichloromethane (DCM) | Soluble | [4][6] |

| Tetrahydrofuran (THF) | Soluble | [4][6] |

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The core function of EDC is to activate carboxyl groups (e.g., from aspartic acid, glutamic acid, or the C-terminus of a protein) to make them susceptible to nucleophilic attack by primary amines (e.g., from lysine or the N-terminus of a protein).[2][17]

The reaction proceeds via a two-step mechanism:

-

Activation: The carbodiimide moiety of EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[11][17]

-

Aminolysis: This intermediate rapidly reacts with a primary amine. The nucleophilic attack results in the formation of a stable amide bond and the release of an N,N'-disubstituted urea byproduct, which is water-soluble and easily removed via aqueous washing or dialysis.[4][6][17]

The Challenge: Hydrolysis of the Intermediate

The primary limitation of the direct EDC reaction is the instability of the O-acylisourea intermediate in aqueous solutions.[11][17] This intermediate is prone to hydrolysis, a competing reaction where a water molecule attacks the intermediate instead of the desired amine. This hydrolysis regenerates the original carboxyl group and consumes the EDC, reducing the overall efficiency of the conjugation reaction.[17]

Enhancing Efficiency and Stability with NHS/Sulfo-NHS

To overcome the instability of the O-acylisourea intermediate, EDC is frequently used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[11][18] This addition converts the reaction into a more robust two-step process, significantly improving coupling yields.[19][20]

-

EDC activates the carboxyl group to form the O-acylisourea intermediate as before.

-

NHS/Sulfo-NHS rapidly reacts with this intermediate to form a semi-stable NHS-ester. This new intermediate is more resistant to hydrolysis than the O-acylisourea but still highly reactive towards primary amines.[11][17]

-

The NHS-ester reacts with the primary amine to form the desired amide bond, releasing NHS or Sulfo-NHS.

This two-step approach allows for greater control. For instance, a protein's carboxyl groups can be "activated" with EDC/NHS, after which the excess EDC and byproduct can be removed before adding a second amine-containing protein, thereby preventing unwanted intramolecular crosslinking.[19][21]

Critical Parameters for Successful EDC Coupling

The efficiency of EDC-mediated reactions is highly dependent on several experimental parameters. Careful optimization of these factors is crucial for reproducibility and success.

pH Control: A Balancing Act

pH is the most critical variable in EDC chemistry. The optimal pH for the two main reaction steps is different, creating a "pH tug-of-war":

-

Carboxyl Activation: The reaction between EDC and a carboxyl group is most efficient in a slightly acidic environment, typically pH 4.5 to 6.0 .[17][22]

-

Amine Coupling: The nucleophilic attack by a primary amine is most efficient at a neutral to slightly basic pH, typically pH 7.2 to 8.5 , where the amine is deprotonated and thus more nucleophilic.[21][22]

This conflict can be managed in two ways:

-

One-Pot Reaction: A compromise pH of 6.0-7.2 is used, which allows both reactions to proceed, albeit sub-optimally.[22] This is simpler but may result in lower yields.

-

Two-Step Reaction: The activation is performed at pH 5.0-6.0. The pH is then raised to 7.2-8.0 before adding the amine-containing molecule.[22] This method provides the highest efficiency and is strongly recommended.

Buffer Selection

The choice of buffer is critical, as components of the buffer can interfere with the reaction.

-

Recommended Buffers: MES (2-(N-morpholino)ethanesulfonic acid) buffer is ideal for the activation step as it does not contain primary amines or carboxylates and has a pKa (≈6.1) that is perfect for the optimal activation pH range.[11][17][23] Phosphate-buffered saline (PBS) can be used for the coupling step (pH 7.2-7.4).[19]

-

Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the activated carboxyl groups.[19] Buffers containing carboxylates (e.g., Acetate, Citrate) will compete for activation by EDC. Phosphate buffers should be avoided during the initial activation step as they can cause side reactions.[11]

Stability, Storage, and Handling

EDC's reactivity is linked to its instability, particularly its sensitivity to moisture.

-

Storage: EDC·HCl powder should be stored at -20°C in a desiccated container.[16][24]

-

Handling: Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.[18][24]

-

Solution Stability: EDC solutions are prone to hydrolysis and should always be prepared immediately before use.[15][19] The rate of hydrolysis is pH-dependent; in a 50 mM MES buffer at 25°C, the half-life of EDC is approximately 3.9 hours at pH 5.0, 20 hours at pH 6.0, and 37 hours at pH 7.0.[25]

Experimental Protocols

The following protocols provide a starting point for common EDC applications. Optimization of reactant concentrations, reaction times, and temperature may be required for specific applications.

Protocol 1: Two-Step Covalent Coupling of a Ligand to Carboxylated Beads

This protocol is ideal for immobilizing proteins, antibodies, or other amine-containing ligands onto a solid support for applications like affinity purification or diagnostics.

Materials:

-

Carboxylated Beads

-

Activation Buffer: 50 mM MES, pH 6.0[19]

-

Coupling Buffer: PBS, pH 7.4[19]

-

EDC and Sulfo-NHS

-

Amine-containing ligand

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[19]

-

Washing Buffer: PBS with 0.05% Tween-20[19]

-

Storage Buffer: PBS with 0.02% Sodium Azide[19]

Methodology:

-

Bead Preparation: Resuspend the carboxylated beads in Activation Buffer. Pellet the beads (via centrifugation or magnetic separation) and discard the supernatant. Repeat twice to fully equilibrate the beads.

-

Activation:

-

Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in Activation Buffer.[19]

-

Add the EDC and Sulfo-NHS solutions to the bead suspension. A typical starting point is a final concentration of 2-5 mM EDC and 5-10 mM Sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.[19]

-

-

Washing: Pellet the activated beads and discard the supernatant. Wash the beads twice with ice-cold Coupling Buffer to remove excess EDC, Sulfo-NHS, and urea byproduct.[19]

-

Coupling:

-

Immediately resuspend the washed, activated beads in a solution of your amine-containing ligand dissolved in Coupling Buffer. The optimal ligand concentration must be determined empirically.

-

Incubate at room temperature for 2-4 hours (or overnight at 4°C) with gentle end-over-end rotation.[19]

-

-

Quenching: Add Quenching Solution to the bead suspension to block any remaining active NHS-ester sites. Incubate for 30 minutes at room temperature.

-

Final Wash: Pellet the beads and wash them three times with Washing Buffer to remove non-covalently bound ligand and quenching agent.

-

Storage: Resuspend the final conjugated beads in an appropriate Storage Buffer and store at 4°C.

Conclusion

EDC is an indispensable tool for researchers in the life sciences, enabling the straightforward and efficient creation of covalent linkages between critical biomolecules. Its water solubility simplifies experimental design and product purification. However, its reactivity is intrinsically linked to its instability, making a thorough understanding of its chemical properties essential. By carefully controlling pH, selecting appropriate buffers, and leveraging stabilizing agents like NHS, researchers can harness the full potential of EDC, leading to reproducible, high-yield conjugations that advance scientific discovery and therapeutic development.

References

- 1. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EDAC HCl, 25952-53-8, Crystalline, E6383, Sigma-Aldrich [sigmaaldrich.com]

- 3. EDC.HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [en.highfine.com]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. CAS 25952-53-8: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodii… [cymitquimica.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. EDC - Enamine [enamine.net]

- 8. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 25952-53-8 [chemicalbook.com]

- 9. EDAC – Water soluble Carbodiimide – Actim [actim.com]

- 10. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride CAS#: 25952-53-8 [m.chemicalbook.com]

- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 12. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC · HCl, EDCI · HCl) - SYNTHETIKA [synthetikaeu.com]

- 13. peptide.com [peptide.com]

- 14. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. raybiotech.com [raybiotech.com]

- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 20. mdpi.com [mdpi.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Amide Bond Formation: An In-depth Technical Guide to EDC-Mediated Coupling

For researchers and professionals in drug development, the creation of a stable amide bond is a foundational chemical transformation. This covalent linkage is central to the structure of peptides, proteins, and a vast array of small molecule therapeutics. Among the arsenal of available methods, coupling mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) stands out as a versatile and widely adopted "zero-length" crosslinking technique. This guide provides an in-depth exploration of the principles, protocols, and practical nuances of EDC-mediated amide bond formation, designed to empower scientists with the expertise to achieve efficient and reproducible results.

The Core Principle: Activating the Carboxyl Group

At its heart, EDC-mediated coupling is a method for activating a carboxyl group to make it susceptible to nucleophilic attack by a primary amine, ultimately forming a stable amide bond.[1][2] Unlike other methods that incorporate a portion of the coupling agent into the final product, EDC is considered a "zero-length" crosslinker because no part of its structure remains in the final amide linkage.[1][3] The water-soluble nature of EDC and its byproducts offers a significant advantage, particularly in bioconjugation and syntheses where ease of purification is paramount.[2][4]

The reaction is initiated by the attack of a carboxyl group on the carbodiimide functionality of EDC. This is most efficient under acidic conditions (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate anion.[1][5] This initial step forms a highly reactive and unstable O-acylisourea intermediate.[3][6][7]

This intermediate is the critical juncture in the reaction pathway. If a primary amine is present and able to react, it will attack the carbonyl carbon of the O-acylisourea, forming the desired amide bond and releasing a soluble N,N'-disubstituted urea byproduct.[3][8]

However, the high reactivity of the O-acylisourea intermediate also makes it prone to several undesirable side reactions in an aqueous environment:

-

Hydrolysis: The intermediate is highly susceptible to hydrolysis, which regenerates the original carboxylic acid and releases an N-unsubstituted urea. This is a major cause of low reaction yields.[3][6]

-

N-acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This side product is difficult to remove and represents a dead-end for the desired reaction.[7][9]

-

Racemization: For chiral carboxylic acids, particularly in peptide synthesis, the highly reactive intermediate can lead to a loss of stereochemical integrity.[2][10]

To overcome these challenges and enhance the efficiency and specificity of the coupling reaction, additives are frequently employed.

Enhancing Efficiency and Stability: The Role of NHS and HOBt

To mitigate the instability of the O-acylisourea intermediate, activating agents such as N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, are often included in the reaction mixture.[1][11] These additives react with the O-acylisourea intermediate to form a more stable, semi-stable active ester (an NHS ester).[1][12]

This two-step, one-pot process offers several advantages:

-

Increased Stability: The NHS ester is significantly more stable in aqueous solutions than the O-acylisourea intermediate, reducing the rate of hydrolysis and increasing the overall yield of the amide product.[6][11]

-

Improved Efficiency: The NHS ester is highly reactive towards primary amines, leading to more efficient amide bond formation. The optimal pH for the reaction of the NHS ester with an amine is slightly basic (pH 7.0-8.5).[1][13]

-

Suppression of Side Reactions: The formation of the more stable NHS ester minimizes the potential for the rearrangement to the undesired N-acylurea.[14] In peptide synthesis, the use of additives like NHS or 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization.[4][10]

The overall mechanism can be visualized as a two-stage process, where the first stage is the activation of the carboxylic acid, and the second is the aminolysis of the activated intermediate.

Figure 1: General mechanism of EDC/NHS-mediated amide bond formation. The two-step pathway involving the NHS-ester intermediate is generally favored for its higher efficiency and stability.

A Practical Guide: Experimental Protocol and Considerations

While the specific conditions will vary depending on the substrates, the following provides a robust, generalized protocol for a two-step EDC/NHS-mediated coupling reaction in an aqueous environment.

Experimental Protocol: Two-Step EDC/NHS Coupling

Materials:

-

Carboxylic acid-containing molecule

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Coupling Buffer: PBS, pH 7.2-7.5[13]

-

Quenching Solution (optional): e.g., 1 M Tris-HCl or hydroxylamine, pH 8.5[16][17]

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer at the desired concentration.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[18]

-

-

Activation of Carboxylic Acid:

-

Add the EDC and NHS/Sulfo-NHS solutions to the carboxylic acid solution. A typical molar ratio is a slight excess of EDC and NHS relative to the carboxylic acid (e.g., 1:1.2:1.2 of Carboxylic Acid:EDC:NHS).[19]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[18]

-

-

Removal of Excess Reagents (Optional but Recommended):

-

To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS. This can be achieved by buffer exchange using a desalting column or dialysis for high molecular weight substrates.[8]

-

-

Amine Coupling:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the amine solution to the activated carboxylic acid solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[18]

-

-

Quenching the Reaction (Optional):

-

Purification:

Key Parameters and Causality

| Parameter | Recommended Range/Value | Rationale & Field-Proven Insights |

| pH (Activation) | 4.5 - 6.0 | Maximizes the protonation of EDC for efficient reaction with the carboxylate anion while minimizing hydrolysis of the O-acylisourea intermediate.[1][6] MES buffer is commonly used as it lacks interfering carboxyl and amine groups.[3] |

| pH (Coupling) | 7.0 - 8.5 | At this pH, primary amines are deprotonated and thus more nucleophilic, leading to efficient attack on the NHS ester.[1][13] |

| Solvent | Aqueous buffers (MES, PBS), DMF, DCM, THF | For bioconjugations, aqueous buffers are standard. For organic synthesis, anhydrous aprotic solvents like DMF or DCM are used to prevent hydrolysis.[2][21] |

| Stoichiometry | 1: (1.1-1.5) : (1.1-1.5) (Carboxylic Acid:EDC:NHS) | A slight excess of coupling reagents helps to drive the reaction to completion, but a large excess can lead to side reactions and complicate purification.[6][19] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is sufficient for most reactions. Lower temperatures can be used to slow down the hydrolysis of intermediates, particularly for sensitive substrates.[22] |

| Reaction Time | Activation: 15-30 min; Coupling: 2h - overnight | Activation is rapid. Longer coupling times can increase yield but may also lead to degradation of sensitive molecules.[18] |

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Figure 2: A decision-making workflow for troubleshooting common issues in EDC-mediated coupling reactions.

Common Issues and Solutions:

-

Low Yield:

-

Cause: Hydrolysis of EDC or the O-acylisourea intermediate.

-

Solution: Ensure EDC and NHS solutions are prepared fresh. Verify the pH of the activation buffer is within the optimal range. Consider performing the reaction at a lower temperature to slow hydrolysis. For organic reactions, use anhydrous solvents.[18][22][23]

-

-

Formation of Side Products:

-

Difficulty in Purification:

-

Cause: The water-soluble urea byproduct can sometimes be challenging to separate from a water-soluble product.

-

Solution: For high molecular weight products, dialysis or size-exclusion chromatography are effective.[16] For small molecules soluble in organic solvents, an acidic wash during aqueous workup can help protonate the urea byproduct and any remaining EDC, increasing their solubility in the aqueous layer for easier removal.[20]

-

Conclusion

EDC-mediated amide bond formation, particularly when enhanced with additives like NHS, is a powerful and adaptable tool in the modern chemistry laboratory. By understanding the underlying mechanism, the critical role of reaction parameters, and a logical approach to optimization and troubleshooting, researchers can confidently and reproducibly synthesize a wide range of amide-containing molecules, from simple conjugates to complex biotherapeutics. This guide serves as a foundational resource to empower scientists in their pursuit of novel molecular entities that drive scientific discovery and therapeutic innovation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bachem.com [bachem.com]

- 10. nbinno.com [nbinno.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. covachem.com [covachem.com]

- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. electrochemsci.org [electrochemsci.org]

- 23. reddit.com [reddit.com]

An In-depth Technical Guide to EDC-Mediated Amide Bond Formation

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of modern bioconjugation and pharmaceutical science. This guide provides an in-depth, experience-driven overview of the most common and versatile method for achieving this: coupling mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often enhanced with N-hydroxysuccinimide (NHS). We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring your success in creating well-defined conjugates for research, diagnostics, and therapeutic applications.[1][2][3]

Part 1: The Core Chemistry - Understanding "Why" Before "How"

Successful protocol execution begins with a deep understanding of the reaction mechanism. EDC is a "zero-length" crosslinker, meaning it facilitates the bond between two molecules without becoming part of the final conjugate.[2][4]

The Role of EDC: Carboxyl Activation

The process begins with EDC activating a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][3][5][6][7] This activation is most efficient under slightly acidic conditions (pH 4.5-6.0), where the carboxyl group is readily available for reaction.[1][8]

However, this O-acylisourea intermediate is the reaction's primary liability. In an aqueous environment, it is highly susceptible to two competing and undesirable pathways:

-

Hydrolysis: The intermediate can react with water, regenerating the original carboxylic acid and consuming the EDC, releasing an inactive N-substituted urea byproduct.[1][4][9]

-

N-acylurea Formation: An intramolecular rearrangement can occur, forming a stable but inactive N-acylurea byproduct. This pathway permanently caps the carboxylic acid, preventing any further reaction.[9][10]

The NHS Enhancement: Stabilizing the Intermediate

To mitigate the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced.[1][11] NHS efficiently intercepts the O-acylisourea to form a semi-stable NHS ester.[1][5][11] This new intermediate is significantly more resistant to hydrolysis than the O-acylisourea, effectively increasing the reaction's overall efficiency.[4][6] The formation of this more stable intermediate is the primary reason EDC/NHS chemistry is favored over using EDC alone.

The final, desired step is the nucleophilic attack by a primary amine on the NHS ester, forming the stable amide bond and releasing NHS. This step is most efficient at a pH of 7.0-8.5, where the primary amine is deprotonated (-NH₂) and thus a more potent nucleophile.[1][8][12]

Visualizing the Mechanism

The following diagram illustrates the key steps, including the desired pathway and common side reactions.

Caption: EDC/NHS reaction mechanism showing the desired pathway via a semi-stable NHS ester and competing side reactions.

Part 2: Field-Proven Protocol & Experimental Design

This section details a robust, two-step protocol that maximizes conjugation efficiency by optimizing the distinct pH requirements of the activation and coupling stages.[13][14]

Critical Parameters: A Scientist's Guide to Optimization

The success of your conjugation hinges on careful control of several parameters. The following table summarizes their impact and provides field-proven starting points.

| Parameter | Recommended Condition | Rationale & Causality |

| pH (Activation) | 4.5 - 6.0 | Maximizes EDC-mediated activation of the carboxyl group.[1][8] Below this range, activation is inefficient; above it, EDC hydrolysis accelerates.[15][16] |

| pH (Coupling) | 7.2 - 8.0 | Optimizes the nucleophilicity of the primary amine (-NH₂).[8] Above pH 8.5, the hydrolysis of the NHS-ester intermediate becomes extremely rapid, drastically reducing yield.[8] |

| Buffer Choice | Activation: MES Coupling: PBS or Bicarbonate | Use non-amine, non-carboxylate buffers.[13][14] Buffers like Tris or glycine contain primary amines and will compete in the reaction, quenching the NHS-ester.[10][17] |

| Stoichiometry | Carboxyl:EDC:NHS 1 : (2-10) : (2-5) | A molar excess of EDC and NHS drives the reaction towards the formation of the NHS-ester.[18] Start with a 1:10:25 ratio of protein to EDC/NHS and optimize empirically.[17] |

| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and intermediate stability.[13][19] Lower temperatures (4°C) can be used to slow hydrolysis if the reaction needs to proceed overnight.[18] |

| Solvent | Aqueous Buffer or DMSO | While aqueous buffers are most common for biomolecules, anhydrous DMSO can be used for water-insoluble compounds to prevent hydrolysis of intermediates.[20] |

Step-by-Step Two-Step Conjugation Protocol

This protocol is designed as a self-validating system. Each step has a clear purpose tied directly to the chemical principles discussed above.

Workflow Overview

Caption: A typical two-step EDC/NHS conjugation workflow.

Materials:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[13]

-

Molecule 1: Containing carboxyl groups (e.g., protein, nanoparticle)

-

Molecule 2: Containing primary amine groups

-

EDC & NHS (or Sulfo-NHS): Stored desiccated. Equilibrate to room temperature before opening to prevent moisture condensation.[4][21]

-

Quenching Solution: 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.0

-

Purification: Desalting columns (e.g., Zeba™) or dialysis cassettes.[5]

Procedure:

Step 1: Carboxyl Activation

-

Preparation: Dissolve your carboxyl-containing molecule (Molecule 1) in ice-cold Activation Buffer.

-

Reagent Addition: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[22] Add the desired molar excess of EDC, followed immediately by NHS, to the solution of Molecule 1.

-

Scientist's Note: EDC hydrolyzes in aqueous solutions, with a half-life of ~4 hours at pH 5.0 but decreasing at lower pH.[16] Adding it fresh maximizes its reactivity.

-

-

Incubation: Incubate the reaction for 15-30 minutes at room temperature.

-

Scientist's Note: This is a time-sensitive step. A short incubation is sufficient to form the NHS-ester while minimizing hydrolysis.

-

Step 2: Amine Coupling

-

Intermediate Purification (Recommended): Immediately remove excess EDC, NHS, and urea byproduct using a desalting column equilibrated with Coupling Buffer.[5][13] This is the cleanest method and prevents EDC from reacting with carboxyls on your amine-containing molecule.

-

Alternative (pH Adjustment): If a desalting column is not feasible, you can raise the pH of the reaction mixture to 7.2-7.5 by adding concentrated, amine-free buffer (like phosphate buffer).[18]

-

-

Addition of Amine: Immediately add your amine-containing molecule (Molecule 2), dissolved in Coupling Buffer, to the solution of the activated Molecule 1.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[18]

Step 3: Quenching the Reaction

-

Purpose: Quenching is a critical step to deactivate any remaining reactive NHS-esters, preventing unwanted side reactions with downstream components.[6][17]

-

Procedure: Add a quenching agent (e.g., Tris, glycine, or hydroxylamine) to a final concentration of 20-50 mM.[14][17] Incubate for 15-30 minutes at room temperature.

Step 4: Final Purification

-

Objective: To remove unreacted molecules, quenching agents, and reaction byproducts from the final conjugate.

-

Method Selection: The choice of method depends on the size difference between your product and contaminants.

Part 3: Troubleshooting & Ensuring Trustworthiness

A protocol is only as good as its ability to be validated. Inconsistent results often stem from a few common pitfalls.

| Issue | Probable Cause(s) | Field-Proven Solution(s) |

| Low or No Yield | Hydrolysis of Intermediates: Reagents not fresh, reaction times too long, or incorrect pH.[17] Inactive Reagents: EDC/NHS are moisture-sensitive.[4] Competing Nucleophiles: Use of amine-containing buffers (Tris, Glycine).[10] | Ensure EDC/NHS are equilibrated to RT before opening. Prepare solutions immediately before use.[18] Strictly control pH for each step using a calibrated pH meter. Use non-competing buffers like MES and PBS.[17] |

| Protein Precipitation/ Aggregation | Over-crosslinking: Molar ratios of EDC/NHS are too high. Isoelectric Point (pI): Reaction pH is too close to the protein's pI, reducing its solubility.[8] | Optimize EDC/NHS stoichiometry, starting with lower molar ratios.[17] Ensure the reaction pH is at least 1-1.5 units away from the pI of your protein.[8] |

| High Batch-to-Batch Variability | Poor pH Control: Buffer capacity is insufficient, or pH is not verified after reagent addition.[8] Inconsistent Timing: Activation or coupling times vary between experiments. | Use high-quality buffers within their effective range (e.g., MES pH 5.5-6.7).[8] Verify the final reaction pH with a meter. Standardize all incubation times precisely. |

Self-Validation System: To ensure trustworthiness, incorporate analytical checkpoints:

-

During Reaction: Monitor the disappearance of starting materials and the appearance of the product using techniques like HPLC or LC-MS.

-

Post-Purification: Characterize the final conjugate to confirm its identity, purity, and the extent of modification. Techniques like SDS-PAGE (for protein conjugates), Mass Spectrometry (to confirm covalent modification), and functional assays are essential.

By understanding the causality behind each step, meticulously controlling critical parameters, and validating the outcome, researchers can harness the power of EDC/NHS chemistry to reliably produce high-quality conjugates for any application.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. interchim.fr [interchim.fr]

- 15. researchgate.net [researchgate.net]

- 16. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. echemi.com [echemi.com]

- 20. reddit.com [reddit.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

An In-Depth Technical Guide to Zero-Length Crosslinking with EDC

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of bioconjugation, the ability to form stable, covalent linkages between biomolecules is paramount. Among the tools available, zero-length crosslinkers occupy a unique and critical position. These reagents facilitate the direct coupling of two molecules without introducing an intervening spacer arm, a feature essential for applications where maintaining native structure and minimizing steric hindrance are critical.[1]

At the forefront of this class is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, universally known as EDC or EDAC.[1] Its versatility, water solubility, and well-documented reaction chemistry have established it as the workhorse for coupling carboxyl groups (-COOH) to primary amines (-NH2).[1][2][3] This guide provides a deep dive into the core principles of EDC chemistry, offering field-proven insights, detailed protocols, and troubleshooting advice to empower researchers in harnessing its full potential for applications ranging from immunogen preparation to surface immobilization and the development of antibody-drug conjugates.[4][5]

Part 1: The Core Chemistry of EDC-Mediated Conjugation

Understanding the reaction mechanism is not merely academic; it is the foundation upon which all successful protocols are built. EDC's function is to activate a carboxyl group, rendering it susceptible to nucleophilic attack by a primary amine.[6][7] This process, however, is a delicate balance of activation, stabilization, and reaction, often requiring a key partner to achieve optimal efficiency.

Mechanism of Action: A Tale of Two Steps

The EDC-mediated reaction proceeds through the formation of a highly reactive and unstable O-acylisourea intermediate.[2][6][7]

-

Activation: The carbodiimide group of EDC reacts with a carboxylate on "Molecule 1" (e.g., a protein's C-terminus or the side chain of aspartic/glutamic acid). This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to attack by the carboxylate.[6][8][9] The result is the O-acylisourea intermediate.

-

Nucleophilic Attack: This intermediate can then be attacked by a primary amine (-NH2) on "Molecule 2". This attack forms a stable amide bond, covalently linking the two molecules. In the process, EDC is released as a soluble urea byproduct, which can be easily removed during purification.[2][6][7]

A significant challenge is the instability of the O-acylisourea intermediate in aqueous solutions. It is prone to rapid hydrolysis, which regenerates the original carboxyl group and renders the EDC inactive.[2][6][8] This rapid hydrolysis is a primary cause of low conjugation yields.

The Indispensable Role of NHS and Sulfo-NHS

To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), are frequently included in EDC reaction protocols.[2][6][9]

The addition of NHS creates a two-stage reaction pathway:

-

EDC activates the carboxyl group, forming the O-acylisourea intermediate as before.

-

NHS rapidly reacts with this intermediate, displacing the activated EDC group to form a semi-stable NHS ester (or Sulfo-NHS ester).[10]

This NHS ester is significantly more stable in aqueous solution than the O-acylisourea intermediate, yet it remains highly reactive towards primary amines.[2][6] This stabilization provides two profound advantages:

-

Increased Efficiency: By reducing the rate of hydrolysis, more activated carboxyl groups are available to react with amines, leading to higher conjugation yields.[10]

-

Two-Step Reactions: The stability of the NHS ester allows for the activation of Molecule 1, followed by the removal of excess EDC and byproducts, and then the subsequent addition of Molecule 2. This two-step approach prevents unwanted polymerization or intramolecular crosslinking of Molecule 2 if it also contains carboxyl groups.[2]

Caption: The two-stage reaction mechanism of EDC/NHS crosslinking.

Part 2: Critical Parameters for Successful Conjugation

The success of an EDC coupling reaction is not determined by simply mixing the reagents, but by the careful control of several environmental factors. Each parameter is a lever that can be adjusted to maximize yield and minimize unwanted side reactions.

The Dichotomy of pH Optimization

One of the most critical factors is pH. The EDC reaction has a dual pH optimum, which is why a two-buffer system is often recommended for maximum efficiency.[11][12]

-

Activation Step (pH 4.5 - 6.0): The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.[6][8][13] In this pH range, the carboxyl groups are available for activation while the reactivity of primary amines is suppressed (as they are protonated to -NH3+), preventing premature reactions.

-

Coupling Step (pH 7.2 - 8.5): The reaction of the newly formed NHS ester with primary amines is most efficient at a slightly alkaline pH.[4][11] In this range, the amines are deprotonated and thus more nucleophilic, readily attacking the NHS ester to form the final amide bond.

Buffer Selection: A Self-Validating System

The choice of buffer is non-negotiable for a clean reaction. The buffer itself must not participate in the reaction.

-

Recommended Buffers: MES (2-(N-morpholino)ethanesulfonic acid) buffer is the gold standard for the activation step.[6][8][13] It buffers effectively in the 4.5-6.0 pH range and, crucially, lacks both primary amine and carboxylate groups.[6][8] For the coupling step, a non-amine buffer like PBS (Phosphate-Buffered Saline) is commonly used.[14]

-

Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the activated carboxyls, drastically reducing yield.[11][15] Buffers containing carboxylates (e.g., Acetate) will compete for activation by EDC.[15] While phosphate buffers can be used, they may reduce efficiency slightly due to interactions with EDC.[8][15]

| Parameter | Activation Stage | Coupling Stage | Rationale |

| Optimal pH | 4.5 - 6.0[6][8] | 7.2 - 8.5[4][11] | Maximizes carboxyl activation; then maximizes amine reactivity. |

| Recommended Buffer | MES Buffer[6][8][13] | PBS, HEPES, Bicarbonate | Inert buffer that does not contain competing amine or carboxyl groups. |

| Molar Ratio (Protein:EDC:NHS) | N/A | 1 : 10-50 : 25-125 | A molar excess of EDC/NHS drives the reaction to completion.[1][11] |

| Temperature | Room Temperature | Room Temp or 4°C | Room temperature is sufficient; 4°C can be used for sensitive proteins.[4] |

| Incubation Time | 15 - 30 minutes[1] | 1 - 2 hours (RT) or Overnight (4°C)[1][4] | Sufficient time for activation, followed by coupling. |

Part 3: Field-Proven Experimental Protocols

The following protocols provide a robust framework for common EDC applications. Remember that optimal reagent concentrations and incubation times may need to be determined empirically for each specific system.[7]

Protocol 1: Two-Step Protein-to-Protein Conjugation

This protocol is designed to conjugate a protein with available carboxyls (Protein #1) to a protein with available amines (Protein #2), minimizing self-conjugation.

Materials:

-

Protein #1 (to be activated)

-

Protein #2 (containing amines)

-

EDC (FW: 191.7)[17]

-

Sulfo-NHS (FW: 217.14)

-

Quenching Solution 2: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5.[2]

Caption: Workflow for a two-step EDC/NHS protein conjugation protocol.

Methodology:

-

Preparation: Dissolve Protein #1 in Activation Buffer (e.g., at 1 mg/mL).[2] Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening to prevent condensation, as they are moisture-sensitive.[2][15]

-

Activation: Add EDC and Sulfo-NHS to the Protein #1 solution. A common starting point is a final concentration of ~2-4 mM EDC and ~5-10 mM Sulfo-NHS.[4][12][16] Gently mix and incubate for 15 minutes at room temperature.[4][12][16]

-

EDC Quenching (Optional but Recommended): To quench the unreacted EDC, add 2-mercaptoethanol to a final concentration of 20 mM.[2][4][12] This step prevents EDC from reacting with Protein #2.

-

Removal of Excess Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.[4][14] This crucial step removes quenched EDC, excess Sulfo-NHS, and urea byproducts, while simultaneously exchanging the protein into the optimal pH buffer for the coupling reaction.

-

Conjugation: Add Protein #2 to the purified, activated Protein #1 solution, typically at an equimolar ratio.[2][4]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2]

-

Final Quenching: Stop the reaction by quenching any remaining amine-reactive NHS esters. Add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.[2][11]

-

Purification: Purify the final protein conjugate from unreacted proteins and quenching reagents using an appropriate method, such as size-exclusion chromatography (SEC).[1]

Protocol 2: Immobilization of a Peptide to a Carboxylated Surface

This protocol is for covalently attaching an amine-containing peptide or ligand to a surface (e.g., beads, nanoparticles) that has been functionalized with carboxyl groups.[8][18]

Methodology:

-

Surface Washing: Wash the carboxylated surface (e.g., magnetic beads) thoroughly with Activation Buffer (0.1 M MES, pH 4.7-6.0) to remove any preservatives or contaminants.

-

Activation: Resuspend the beads in Activation Buffer. Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer and add it to the bead slurry. Use a molar excess relative to the carboxyl groups on the surface. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Washing: Pellet the beads and discard the supernatant. Wash the activated beads 2-3 times with ice-cold Activation Buffer to remove excess EDC, NHS, and byproducts.[10] This step is critical to prevent the amine-containing peptide from polymerizing in solution.

-

Coupling: Immediately resuspend the activated beads in Coupling Buffer (e.g., PBS, pH 7.2) containing the amine-peptide to be immobilized.

-

Incubation: Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.

-

Quenching & Blocking: Pellet the beads. To quench any remaining reactive sites on the surface, resuspend the beads in a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine for 30 minutes. This blocks unreacted sites and minimizes non-specific binding in downstream applications.

-

Final Washes: Wash the beads extensively with PBS or another appropriate buffer to remove non-covalently bound peptide and quenching reagents. The functionalized surface is now ready for use.

Part 4: Quenching, Purification, and Troubleshooting

The Rationale for Quenching

Quenching is a non-optional step for robust experimental design. It serves two primary purposes:

-

To Terminate the Reaction: It definitively stops the coupling process at a desired time point, ensuring reproducibility.[11]

-

To Prevent Unwanted Reactions: It deactivates any remaining reactive NHS-esters, preventing them from modifying downstream components in a complex biological sample or blocking unreacted sites on a surface.[10][11]

| Quenching Agent | Target | Final Concentration | Notes |

| 2-Mercaptoethanol | Excess EDC | 20 mM[2][4] | Quenches EDC after activation, before adding amine molecule. Avoid if protein has critical disulfide bonds.[16] |

| Hydroxylamine | NHS Esters | 10-50 mM[2][11] | Efficiently cleaves NHS esters to stop the coupling reaction. |

| Tris, Glycine, Ethanolamine | NHS Esters | 20-50 mM[10][11] | Contain primary amines that react with and cap any remaining NHS esters. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | Hydrolysis of Intermediate: Delay between activation and coupling.[11] | Perform the reaction promptly; use NHS/Sulfo-NHS to stabilize the intermediate.[2][6] |

| Inactive Reagents: EDC/NHS are moisture-sensitive.[2][15] | Always equilibrate reagents to room temperature before opening. Store desiccated at -20°C.[14][15] | |

| Incompatible Buffer: Use of Tris, glycine, or other amine/carboxylate buffers.[11][15] | Use recommended buffers like MES and PBS.[6][8] | |

| Suboptimal pH: Incorrect pH for activation or coupling steps.[11] | Verify buffer pH. Use a two-buffer system for optimal results.[11][12] | |

| Protein Precipitation / Aggregation | Excessive Crosslinking: Reagent concentrations are too high, causing uncontrolled polymerization.[11][19] | Titrate the molar ratio of EDC/NHS to find the optimal concentration.[19] A good starting point is a 1:10:25 molar ratio of Protein:EDC:NHS.[11] |

| Denaturation: Protein is not stable under the reaction conditions. | Perform the reaction at 4°C. Ensure buffer conditions are compatible with protein stability. |

Part 5: Applications and Comparative Context

The utility of EDC crosslinking spans the breadth of life sciences research and therapeutic development.

-

Immunogen Preparation: EDC is widely used to conjugate small peptides (haptens) to large carrier proteins like KLH or BSA, a critical step in antibody production.[6][8][14]

-

Surface Immobilization: It is foundational for creating biosensors, affinity chromatography media, and functionalized nanoparticles by covalently attaching antibodies, enzymes, or peptides to solid supports.[5][8][18]

-

Drug Delivery: EDC chemistry is employed to functionalize nanoparticles or link drugs to targeting moieties, such as in the development of antibody-drug conjugates.[5][20]

-

Nucleic Acid Labeling: In the presence of imidazole, EDC can also activate 5' phosphate groups on oligonucleotides for conjugation to amine-containing labels or surfaces.[6][15][17]

While EDC is a powerful tool, it's important to understand its place among other crosslinking chemistries.

| Feature | EDC/NHS (Zero-Length) | Homobifunctional (e.g., DSS) | Heterobifunctional (e.g., SMCC) |

| Target Groups | Carboxyls & Amines[4] | Amines & Amines[4] | Amines & Sulfhydryls[4] |

| Spacer Arm | 0 Å (Direct bond)[4] | Fixed length (e.g., 11.4 Å)[4] | Fixed length (e.g., 8.3 Å)[4] |

| Control | Moderate (Two-step protocol improves control) | Low (One-step, can cause polymerization) | High (Two distinct reactive steps)[4] |

| Key Advantage | No spacer arm introduced.[1][4] | Simple, one-step reaction. | High specificity and control over conjugation.[4] |

Conclusion

EDC is an indispensable reagent in the bioconjugation toolkit. Its ability to forge a direct, "zero-length" amide bond between a carboxyl group and a primary amine provides a simple yet powerful method for creating stable bioconjugates.[1][4] Success, however, is not guaranteed. It demands a thorough understanding of the underlying chemistry and meticulous control over reaction parameters, particularly pH, buffer composition, and reagent stoichiometry. By leveraging the stabilizing effect of NHS, employing a two-step reaction strategy, and implementing rigorous quenching and purification steps, researchers can transform this simple molecule into a precision tool for advancing discovery and developing next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. manuals.plus [manuals.plus]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]

- 18. info2.gbiosciences.com [info2.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. Carbodiimide crosslinked decellularized lenticules as a drug carrier for sustained antibacterial eye treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Amide Bond: An In-depth Technical Guide to the Storage and Stability of EDC

For researchers, medicinal chemists, and drug development professionals, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an indispensable tool. As a zero-length crosslinker, it masterfully forges amide bonds, the very backbone of peptides and a critical linkage in countless bioconjugation strategies.[1] However, the potent reactivity of this water-soluble carbodiimide is a double-edged sword. Its inherent instability, particularly its sensitivity to moisture and pH, can lead to failed experiments, inconsistent results, and the loss of valuable materials. This guide provides a comprehensive exploration of the principles and practices necessary to safeguard the integrity of EDC, ensuring its optimal performance from the moment it arrives in the lab to the final quench of your reaction.

The Chemistry of a Workhorse: Understanding EDC's Function and Fragility

EDC's primary role is to activate carboxyl groups to facilitate their reaction with primary amines.[2] This is achieved through the formation of a highly reactive O-acylisourea intermediate.[2] While effective, this intermediate is fleeting in an aqueous environment, susceptible to hydrolysis which regenerates the original carboxyl group and renders the EDC inactive as a urea byproduct.[2] To enhance efficiency, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This combination converts the transient O-acylisourea into a more stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[2]

The principal adversary to EDC's function is water. Both in its solid form and in solution, EDC is prone to hydrolysis. This degradation pathway is the primary cause of reagent inactivation and is a critical factor to control for successful and reproducible conjugations.

Fortifying the Foundation: Storage and Handling of Solid EDC

The long-term stability of EDC is entirely dependent on its proper storage as a solid. As a hygroscopic compound, exposure to atmospheric moisture is the most significant threat to its integrity.

Recommended Storage Conditions

For optimal long-term stability, solid EDC hydrochloride should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below | Minimizes the rate of any potential degradation reactions. |

| Atmosphere | Desiccated and under an inert gas (e.g., argon or nitrogen) | Prevents hydrolysis from atmospheric moisture.[3] |

| Container | Tightly sealed, airtight vial | Protects from moisture and oxygen ingress. |

Data compiled from multiple supplier safety data sheets and technical notes.

Best Practices for Handling Solid EDC

The brief moments of handling solid EDC are when it is most vulnerable. Adhering to a strict protocol is essential to prevent the introduction of moisture.

Workflow for Aliquoting and Using Solid EDC

Caption: Workflow for handling solid EDC to minimize moisture exposure.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening the vial, allow the EDC container to warm to room temperature for at least one hour in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

-

Low-Humidity Environment: Whenever possible, handle and weigh solid EDC in a glove box with a dry atmosphere or in a room with low humidity.

-

Rapid Weighing: Weigh the required amount of EDC as quickly as possible. Do not leave the container open to the atmosphere for extended periods.

-

Aliquoting: For frequent use, it is highly recommended to aliquot the bulk reagent into smaller, single-use vials upon first opening. This minimizes the repeated exposure of the entire stock to ambient conditions.

-

Secure Sealing: After dispensing, tightly reseal the parent container, preferably after flushing with an inert gas, and promptly return it to -20°C storage.

The Dynamic State: EDC Stability in Aqueous Solutions

Once dissolved, the clock starts ticking on EDC's activity. The rate of hydrolysis is heavily influenced by the pH and temperature of the solution, as well as the presence of other nucleophiles.

The Critical Influence of pH

The hydrolysis of EDC is acid-catalyzed.[4] This means that the reagent is significantly less stable at acidic pH compared to neutral pH. This presents a paradox in EDC chemistry, as the activation of the carboxyl group is most efficient at a slightly acidic pH of 4.5-6.0.[5]

Quantitative Stability of EDC in Aqueous Buffer

The following data, adapted from Gilles et al. (1990), illustrates the dramatic effect of pH on the stability of EDC in a 50 mM MES buffer at 25°C.[6]

| pH | Half-life (t½) in hours |

| 5.0 | 3.9 |

| 6.0 | 20 |

| 7.0 | 37 |

This data underscores the critical trade-off in one-pot EDC reactions. While a lower pH favors the initial activation step, it also accelerates the inactivation of the EDC reagent itself. For this reason, two-step protocols are often recommended, where the initial activation is performed at pH 5.0-6.0, followed by an adjustment to a more amine-reactive pH of 7.2-8.0 for the coupling step.[5]

The Effect of Temperature

As with most chemical reactions, the rate of EDC hydrolysis is temperature-dependent. One study measured the hydrolysis rate constants at 23°C and 50°C, calculating activation energies that confirm the reaction proceeds faster at higher temperatures.[7]

Practical Implications:

-

Prepare Fresh: Always prepare EDC solutions immediately before use. Do not store aqueous solutions of EDC, even for short periods.

-

Work on Ice: For sensitive reactions or when a longer working time is required, preparing EDC solutions and performing the activation step on ice can slow the rate of hydrolysis and preserve the reagent's activity.

Incompatible Buffer Components

The choice of buffer is crucial for a successful EDC-mediated conjugation. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction and should be avoided. Phosphate buffers have also been reported to reduce the efficiency of EDC reactions.[8]

Recommended Buffers:

-

MES (2-(N-morpholino)ethanesulfonic acid): Ideal for the activation step (pH 4.5-6.0).

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Suitable for the coupling step (pH 7.0-8.0).

-

PBS (Phosphate-Buffered Saline): Can be used for the coupling step, although some sources suggest it may be less optimal than non-phosphate buffers.[4]

Quality Control: A Protocol for Assessing EDC Activity

Over time, even with the best storage practices, the activity of solid EDC can decline. It is prudent to periodically check the activity of your EDC stock, especially if you are observing lower than expected coupling efficiencies. The following is a protocol for a colorimetric assay adapted from the work of Žatko et al. (2018), which can be used to semi-quantitatively assess EDC activity.

Protocol: Pyridine-Based Colorimetric Assay for EDC Activity

This assay is based on the formation of a chromophore when active EDC reacts with a mixture of pyridine and a diamine.

Materials:

-

EDC (to be tested)

-

Pyridine

-

1,2-diaminoethane

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

Reagent Preparation:

-

EDC Solution: Prepare a ~50 mM solution of the EDC to be tested in deionized water immediately before the assay.

-

Color-Developing Reagent: Prepare a solution containing 2 M pyridine and 1 M 1,2-diaminoethane in deionized water. Adjust the pH to 7.0 with HCl. Caution: Prepare in a fume hood as pyridine has a strong odor and is harmful.

Assay Procedure:

-

Pipette 100 µL of the color-developing reagent into a well of a 96-well microplate.

-

Add 10 µL of the freshly prepared EDC solution to the well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 400 nm.

-

Monitor the change in absorbance over time. A rapid increase in absorbance indicates active EDC. A slow or negligible change in absorbance suggests that the EDC has significantly degraded.

Expected Results:

Active EDC will catalyze a reaction that produces a colored product, leading to a time-dependent increase in absorbance at 400 nm. By comparing the rate of color development from an old batch of EDC to a new, unopened batch, a qualitative assessment of its activity can be made.

Degradation Pathways and Byproducts

Understanding the potential side reactions and degradation products of EDC is crucial for troubleshooting and optimizing conjugation protocols.

Caption: Reaction pathways of EDC, including productive amide bond formation and degradation side reactions.

The primary degradation pathway is the hydrolysis of the O-acylisourea intermediate, which regenerates the starting carboxylic acid and produces a soluble urea.[2] Another significant side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea.[9][10] This rearrangement is an irreversible dead-end for the activated carboxyl group and can reduce the overall yield of the desired conjugate. The formation of N-acylurea is more pronounced in the absence of a competent amine nucleophile.

Conclusion

The successful application of EDC in bioconjugation and drug development hinges on a thorough understanding and meticulous control of its stability. By implementing stringent storage and handling protocols for solid EDC, preparing solutions fresh, and carefully selecting reaction parameters such as pH and buffer composition, researchers can mitigate the inherent instability of this powerful reagent. Validating the activity of EDC stocks and being aware of its degradation pathways further empowers scientists to troubleshoot and optimize their experiments, ultimately leading to more consistent, reproducible, and successful outcomes in their pursuit of scientific innovation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. N-(3-二甲基氨基丙基)-N′-乙基碳二亚胺 盐酸盐 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gradivareview.com [gradivareview.com]

- 9. researchgate.net [researchgate.net]

- 10. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

step-by-step guide for EDC coupling to nanoparticles

Application Note & Protocol

A Senior Application Scientist's Guide to EDC Coupling for Nanoparticle Functionalization